molecular formula C15H20BrN3O4 B13731349 (S)-4-(6-bromopyridin-2-yl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid

(S)-4-(6-bromopyridin-2-yl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid

Cat. No.: B13731349
M. Wt: 386.24 g/mol
InChI Key: MXJDXLMIMORBEU-JTQLQIEISA-N
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Description

(S)-4-(6-Bromopyridin-2-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid is a complex organic compound that features a bromopyridine moiety attached to a piperazine ring, which is further substituted with a tert-butoxycarbonyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(6-Bromopyridin-2-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid typically involves multiple steps:

    Formation of the Bromopyridine Intermediate: The initial step involves the bromination of pyridine to form 6-bromopyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Piperazine Ring Formation: The bromopyridine intermediate is then reacted with piperazine under controlled conditions to form the piperazine ring.

    Introduction of the tert-Butoxycarbonyl Group: The piperazine derivative is then protected with a tert-butoxycarbonyl group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Carboxylation: Finally, the carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.

Industrial Production Methods

In an industrial setting, the production of (S)-4-(6-Bromopyridin-2-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the bromopyridine moiety, potentially converting it to a pyridine derivative.

    Substitution: The bromine atom in the bromopyridine moiety can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-4-(6-Bromopyridin-2-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Chemical Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.

    Material Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.

    Industrial Chemistry: The compound serves as an intermediate in the synthesis of agrochemicals and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of (S)-4-(6-Bromopyridin-2-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets such as neurotransmitter receptors or enzymes involved in metabolic pathways. The bromopyridine moiety and the piperazine ring play crucial roles in binding to these targets, while the tert-butoxycarbonyl group provides stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-(6-Chloropyridin-2-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.

    (S)-4-(6-Fluoropyridin-2-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid: Similar structure but with a fluorine atom instead of bromine.

    (S)-4-(6-Methylpyridin-2-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid: Similar structure but with a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in (S)-4-(6-Bromopyridin-2-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid imparts unique reactivity and binding properties compared to its chloro, fluoro, and methyl analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s interaction with molecular targets, making it a valuable compound for specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C15H20BrN3O4

Molecular Weight

386.24 g/mol

IUPAC Name

(2S)-4-(6-bromopyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid

InChI

InChI=1S/C15H20BrN3O4/c1-15(2,3)23-14(22)19-8-7-18(9-10(19)13(20)21)12-6-4-5-11(16)17-12/h4-6,10H,7-9H2,1-3H3,(H,20,21)/t10-/m0/s1

InChI Key

MXJDXLMIMORBEU-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=NC(=CC=C2)Br

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=NC(=CC=C2)Br

Origin of Product

United States

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